N-Ethylmethylamine

Descripción general

Descripción

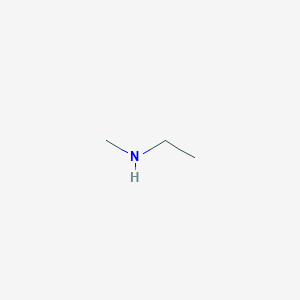

La metiletilamina, también conocida como N-metiletilamina, es un compuesto orgánico con la fórmula química C₃H₉N. Es un líquido incoloro con un fuerte olor a amoníaco y es altamente inflamable.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La metiletilamina se puede sintetizar mediante varios métodos. Un método común implica la reacción de N-bencilideno-etilamida con yoduro de metilo en una bomba de presión a 100°C durante 24 horas. El producto resultante se trata luego con hidróxido de sodio para liberar metiletilamina . Otro método implica la síntesis continua utilizando un reactor de microcanales, donde la N-bencilideno-metilamina y el sulfato de dietilo o la N-bencilideno-etilamida y el sulfato de dimetilo reaccionan bajo condiciones controladas .

Métodos de producción industrial

En entornos industriales, la metiletilamina se produce a menudo por la reacción de etilamina con formaldehído e hidrógeno en presencia de un catalizador. Este método permite la producción a gran escala y se utiliza comúnmente en la industria química .

Análisis De Reacciones Químicas

Tipos de reacciones

La metiletilamina experimenta varias reacciones químicas, que incluyen:

Oxidación: La metiletilamina se puede oxidar para formar los compuestos nitroso correspondientes.

Reducción: Se puede reducir para formar aminas primarias.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Compuestos nitroso.

Reducción: Aminas primarias.

Sustitución: Varias aminas sustituidas dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Synthesis of Active Pharmaceutical Ingredients (APIs) :

-

Fragment-Based Drug Discovery :

- Recent studies have identified EMA as a promising scaffold for inhibitors targeting soluble epoxide hydrolase (sEH), which is implicated in inflammation and hypertension. The compound demonstrated significant binding interactions with key catalytic residues, leading to the development of potent inhibitors .

| Application | Details |

|---|---|

| API Synthesis | Used in the production of drugs for neurodegenerative diseases. |

| Drug Discovery | Acts as a scaffold for developing sEH inhibitors, enhancing their potency significantly. |

Material Science Applications

- Synthesis of Polymers :

-

Metal Salts for Semiconductor Manufacturing :

- EMA is involved in the synthesis of metal salts such as tetrakis(ethylmethylamino)hafnium and tetrakis(ethylmethylamino)zirconium, which are volatile precursors used for depositing metal films in semiconductor fabrication. These materials are critical for producing thin films required in electronic devices .

| Material Science Application | Details |

|---|---|

| Polymer Synthesis | Used to create N-ethylmethylacrylamide for coatings and adhesives. |

| Semiconductor Manufacturing | Serves as a precursor for metal salts used in thin film deposition. |

Case Study 1: Pharmaceutical Development

A study conducted on the use of EMA in synthesizing novel sEH inhibitors demonstrated its effectiveness as a fragment in drug discovery. The research highlighted that modifications to EMA-based scaffolds led to compounds with IC50 values significantly lower than those of the original fragments, showcasing its potential in therapeutic applications against hypertension and inflammation .

Case Study 2: Semiconductor Fabrication

In semiconductor manufacturing, EMA-derived metal salts have been employed successfully to create high-quality thin films essential for modern electronics. The volatility and reactivity of these precursors allow for precise control over film deposition processes, which are crucial for device performance .

Mecanismo De Acción

La metiletilamina ejerce sus efectos al interactuar con varios objetivos moleculares. Puede actuar como un ligando para ciertas enzimas y receptores, modulando su actividad. El mecanismo de acción exacto depende de la aplicación específica y la molécula diana. Por ejemplo, en la síntesis de productos farmacéuticos, la metiletilamina puede actuar como un bloque de construcción, formando parte de la estructura activa del fármaco .

Comparación Con Compuestos Similares

La metiletilamina es similar a otras dialkilaminas como la dimetilamina y la dietilamina. Es única en su combinación específica de grupos metilo y etilo unidos al nitrógeno amino. Esta estructura única confiere propiedades químicas y reactividad distintas en comparación con otras dialkilaminas .

Lista de compuestos similares

- Dimetilamina (CH₃)₂NH

- Dietilamina (C₂H₅)₂NH

- Metilamina CH₃NH₂

- Etilamina C₂H₅NH₂

Actividad Biológica

N-Ethylmethylamine (EMA) is a specialty amine with increasing significance in various fields, particularly in medicinal chemistry and materials science. This article delves into the biological activity of EMA, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is an organic compound with the formula . It features a simple structure consisting of an ethyl group attached to a methylamine moiety. This structural configuration allows EMA to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

Recent studies have identified EMA as a promising scaffold for the development of inhibitors targeting soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and hypertension. The binding interactions between EMA and sEH involve hydrogen bonds with key catalytic residues such as Asp335, Tyr383, and Tyr466. Initial screenings revealed that while EMA exhibited weak inhibitory activity (IC50: 800 μM), subsequent modifications led to the identification of more potent derivatives, with one showing an IC50 value of 0.51 μM, representing a significant enhancement in activity .

2. Neuroprotective Properties

EMA's involvement in synthesizing active molecules for treating neurodegenerative diseases indicates its potential neuroprotective effects. The compound is being explored as a precursor for various pharmaceuticals aimed at conditions like Alzheimer's disease and Parkinson's disease .

Case Studies and Experimental Evidence

A variety of studies have been conducted to elucidate the biological effects of EMA:

- Fragment-Based Drug Discovery : A study utilized X-ray crystallographic fragment screening to assess the binding capabilities of EMA derivatives with sEH. This approach successfully identified several compounds with enhanced inhibitory properties, underscoring EMA's potential as a lead compound in drug design .

- Toxicological Assessments : Investigations into the safety profile of EMA have been conducted, focusing on its metabolic pathways and potential toxic effects. These studies are crucial for evaluating EMA's suitability for therapeutic applications.

Data Summary

The following table summarizes key findings from studies on this compound:

Propiedades

IUPAC Name |

N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWAQLJGPBVORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060793 | |

| Record name | Ethanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; Boiling point = 36-37 deg C; [Sigma-Aldrich MSDS] | |

| Record name | N-Ethylmethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

390.0 [mmHg] | |

| Record name | N-Ethylmethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-78-2 | |

| Record name | N-Ethyl-N-methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE3IIW7JBO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methylethylamine has a molecular formula of C3H9N and a molecular weight of 59.11 g/mol.

A: Yes, studies have used techniques like 1H NMR [, , ] and GC-MS [] to characterize Methylethylamine and its derivatives.

A: While specific stability data for Methylethylamine is limited in the provided research, its derivatives have been studied. For instance, N-nitrosomethylethylamine, a disinfection byproduct formed from Methylethylamine, is analyzed for its formation under varying molar ratios of reactants and reaction times. [, ]

A: Research on compounds like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a derivative of Methylethylamine, reveals that structural modifications significantly influence their binding affinity to sigma receptors. For instance, incorporating the compound into piperazine rings enhances binding affinity, while other modifications weaken it. []

A: One study reveals that inhaled Methylethylamine is metabolized to dimethylethylamine-N-oxide (DMEAO) and excreted in urine, with DMEAO accounting for a significant portion of the total excretion. []

ANone: The available research doesn't primarily focus on the therapeutic applications of Methylethylamine to discuss in vitro or in vivo efficacy. The focus lies more on its chemical properties and the behavior of its derivatives.

A: While specific toxicity data for Methylethylamine isn't discussed in the papers, it's important to note that it's a precursor to N-Nitrosomethylethylamine (NMEA), a potential carcinogen. [, ] Handling this compound requires caution and appropriate safety measures.

A: Various techniques like GC-LRMS [, ], GC-NPD [], HPLC-UV-IE [], 1HNMR [, , ], and FTIR [] are employed to analyze Methylethylamine, its derivatives, and their reaction products.

A: One study highlights that the photocatalytic degradation of Methylethylamine on platinum-deposited titanium dioxide in anoxic conditions can produce undesirable N-alkylated amines, raising environmental concerns. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.